molecular formula C21H19F2N3O2 B11465234 Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11465234
M. Wt: 383.4 g/mol
InChI Key: YIVDDNBFAOWJSX-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives This compound is characterized by its unique structure, which includes a difluorophenyl group and a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

The synthesis of Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydropyrimido[1,2-a]benzimidazole core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative as a reagent.

    Esterification: The final step involves the esterification of the carboxylate group with propan-2-ol to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: It can affect various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal drug with a similar difluorophenyl group.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their diverse biological activities.

    Pyrimido[1,2-a]benzimidazole Derivatives: Other derivatives with modifications in the pyrimido[1,2-a]benzimidazole core, exhibiting different properties and activities.

Properties

Molecular Formula

C21H19F2N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H19F2N3O2/c1-11(2)28-20(27)18-12(3)24-21-25-16-6-4-5-7-17(16)26(21)19(18)13-8-14(22)10-15(23)9-13/h4-11,19H,1-3H3,(H,24,25)

InChI Key

YIVDDNBFAOWJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC(=C4)F)F)C(=O)OC(C)C

Origin of Product

United States

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